molecular formula C13H19NO3 B6352500 Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 92197-86-9

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B6352500
CAS No.: 92197-86-9
M. Wt: 237.29 g/mol
InChI Key: GZDXTCZEQXKDHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 2-methoxybenzylamine with methyl 3-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the ester, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2-hydroxyphenyl)methyl]amino}-2-methylpropanoate
  • Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
  • Methyl 3-{[(2-nitrophenyl)methyl]amino}-2-methylpropanoate

Uniqueness

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDXTCZEQXKDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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